molecular formula C6H11NO B3431436 Caprolactam CAS No. 9012-16-2

Caprolactam

Cat. No. B3431436
CAS RN: 9012-16-2
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Patent
US07084269B2

Procedure details

According to the present invention, the oxime that is the substrate can be put into a prescribed high-temperature high-pressure state within a short time, and hence hydrolysis of the oxime can be suppressed, and moreover by making an acid be present in the reaction zone, the lactam can be produced efficiently. Note, however, that a small amount of an amino acid may also be produced through the present reaction. For example, in the case of synthesizing ε-caprolactam from cyclohexanone oxime by reacting for 0.728 seconds under a high temperature of 375° C. and high pressure of 40 MPa, in the case that hydrochloric acid was made to be present at a concentration of 1.4 mol % relative to the reaction substrate, an ε-caprolactam yield of 96.2% and a 6-aminocaproic acid yield of 3.5% were obtained. In the case that such an acid was not present, the ε-caprolactam yield was 41.4% and the 6-aminocaproic acid yield was 0.3%. Conversion of 6-aminocaproic acid into ε-caprolactam is relatively easy, and this reaction also proceeds readily in high-temperature high-pressure water. In the above two reactions, only a very small amount of the hydrolysis product cyclohexanone was detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.2%
Yield
3.5%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(=N[OH:16])CCCCC1.Cl>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.2%
Name
Type
product
Smiles
NCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084269B2

Procedure details

According to the present invention, the oxime that is the substrate can be put into a prescribed high-temperature high-pressure state within a short time, and hence hydrolysis of the oxime can be suppressed, and moreover by making an acid be present in the reaction zone, the lactam can be produced efficiently. Note, however, that a small amount of an amino acid may also be produced through the present reaction. For example, in the case of synthesizing ε-caprolactam from cyclohexanone oxime by reacting for 0.728 seconds under a high temperature of 375° C. and high pressure of 40 MPa, in the case that hydrochloric acid was made to be present at a concentration of 1.4 mol % relative to the reaction substrate, an ε-caprolactam yield of 96.2% and a 6-aminocaproic acid yield of 3.5% were obtained. In the case that such an acid was not present, the ε-caprolactam yield was 41.4% and the 6-aminocaproic acid yield was 0.3%. Conversion of 6-aminocaproic acid into ε-caprolactam is relatively easy, and this reaction also proceeds readily in high-temperature high-pressure water. In the above two reactions, only a very small amount of the hydrolysis product cyclohexanone was detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.2%
Yield
3.5%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(=N[OH:16])CCCCC1.Cl>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.2%
Name
Type
product
Smiles
NCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.